Scandium chloride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

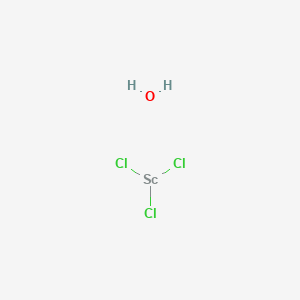

Scandium(III) chloride hydrate (ScCl3·xH2O) is a compound with a molecular weight of 151.31 (anhydrous basis) . It is a white, high-melting ionic compound, which is deliquescent and highly water-soluble . Both the anhydrous form and hexahydrate (ScCl3•6H2O) are commercially available .

Synthesis Analysis

Scandium(III) chloride hydrate can be synthesized and characterized by single-crystal XRD, 45Sc NMR spectroscopy, and DFT calculations . The crystal structure of ScCl3·3H2O (SCTH) has been reported for the first time .Molecular Structure Analysis

ScCl3 crystallizes in the layered BiI3 motif, which features octahedral scandium centers . According to X-ray crystallography, one such hydrate is the salt trans-[ScCl2(H2O)4]Cl·2H2O . The structures of the hydrated scandium(III) ion and of the hydrated dimeric hydrolysis complex, [Sc2(µ-OH)2]4+, in acidic aqueous solutions have been characterized by X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) methods .Chemical Reactions Analysis

ScCl3 is a Lewis acid that absorbs water to give aquo complexes . With the less basic ligand tetrahydrofuran, ScCl3 yields the adduct ScCl3(THF)3 as white crystals .Physical And Chemical Properties Analysis

Scandium(III) chloride hydrate is a grayish-white crystal with a density of 2.39 g/mL in its solid state . It has a melting point of 960 °C (anhydrous) and 63 °C (hexahydrate) . It is soluble in water (70.2 g/100 mL), alcohol, acetone, and glycerin, but insoluble in ethanol .科学的研究の応用

Activity Coefficients and Hydration Properties

- Scandium chloride hydrate has been studied for its mean molal activity coefficients in aqueous solutions, revealing insights into the ion hydration and ionic interactions of scandium halides. These coefficients are significant for understanding the behavior of scandium in dilute solutions and for calculating water activities (Suzuki et al., 1992).

Stability Constants and Complex Formation

- Research on scandium chloride includes determining the stability constants of scandium(III) chloride complexes, which is crucial for understanding stepwise equilibria in various scandium solutions (Reed et al., 1964).

- The complex formation of scandium(III) with chloride ions has also been studied, providing valuable information on scandium chemistry and its behavior in different solution conditions (Sekine & Hasegawa, 1966).

Structural Analysis and Hydration Studies

- XAFS and LAXS methods have been used to characterize the structures of hydrated scandium(III) ions and dimeric hydrolysis complexes in aqueous solutions. This research offers insights into the coordination numbers and configurations of scandium in various hydrated forms (Lindqvist-Reis et al., 2006).

Thermal Decomposition Studies

- The thermal decomposition of scandium chloride hydrates, among other rare earth chlorides, has been analyzed, contributing to understanding their decomposition behavior and product formation (Wendlandt, 1957).

Electrochemical Applications

- The electrodeposition of scandium from molten chloride solutions has been studied, providing valuable data for scandium extraction and refining processes (Castrillejo et al., 2012).

Coordination Polymer Research

- Research on scandium chloride and nitrate with organic ligands forms a basis for understanding the formation of three-dimensional framework compounds and their stability, contributing to the field of coordination chemistry (Dietzel et al., 2006).

Extraction and Recovery Studies

- The extraction of scandium(III) from chloride solutions using tributyl phosphate and the conditions affecting this process have been investigated. This research is significant for the recovery and purification of scandium from various sources (Sekine et al., 1966).

- Studies on adsorbing scandium from titanium industry’s chloride acidic solution using ion-exchange resins offer insights into efficient scandium recovery methods (Mikeli et al., 2022).

Novel Preparation Methods

- A one-step rapid heating process for preparing high-purity anhydrous scandium chloride molten salt has been developed, advancing the methods for producing high-quality scandium materials (Xiao et al., 2020).

Leaching and Extraction Techniques

- Research on leaching scandium from chloride dust explores the conditions for efficient scandium recovery, an essential aspect of resource utilization (Liu, 2012).

- Studies on enhancing scandium extraction from chloride solutions using a mixture of tributyl phosphate and iodine provide insights into more effective extraction methodologies (Kuz’min & Kuz’mina, 2018).

Safety and Hazards

作用機序

Target of Action

Scandium chloride hydrate primarily targets water molecules and chloride ions . The compound, ScCl3·3H2O, is synthesized and characterized by single-crystal XRD, 45Sc NMR spectroscopy, and DFT calculations . The primary targets of this compound are the water molecules and chloride ions that it interacts with during its formation and dissolution.

Mode of Action

This compound interacts with its targets through the formation of aquo complexes . According to X-ray crystallography, one such hydrate is the salt trans-[ScCl2(H2O)4]Cl·2H2O . The compound forms octahedrally coordinated scandium sites in SCTH . The quadrupolar coupling constants for the octahedrally coordinated scandium sites in SCTH are 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2) .

Biochemical Pathways

It’s known that the compound forms a hydrated scandium(iii) ion and a hydrated dimeric hydrolysis complex, [sc2(µ-oh)2]4+, in acidic aqueous solutions

Pharmacokinetics

Therefore, it’s considered a metal of low toxicity . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the acidity of the solution . In strongly acidic aqueous solutions, the structure of the hydrated scandium(III) ion is found to be similar to that of the eight-coordinated scandium(III) ion with distorted bicapped trigonal prismatic coordinating geometry . In less acidic concentrated scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc2(µ-OH)2(H2O)10]4+, is the predominating species .

特性

IUPAC Name |

trichloroscandium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Sc/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMNPKCPAGGCBI-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Sc](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OSc |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide](/img/structure/B3040946.png)

![O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3040947.png)

![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)

![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)

![2,3,3-trichloro-1-[1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-2-yl]prop-2-en-1-one](/img/structure/B3040952.png)

![N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040953.png)

![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)

![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)

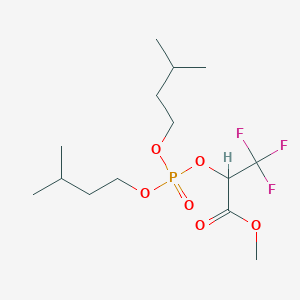

![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040957.png)

![Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040958.png)

![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)

![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate](/img/structure/B3040961.png)

![Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040966.png)